3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
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Properties
IUPAC Name |
3-butyl-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3S/c1-2-3-10-22-19(25)18-16(9-12-27-18)23(20(22)26)13-17(24)21-11-8-14-6-4-5-7-15(14)21/h4-7,9,12,18H,2-3,8,10-11,13H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBZDQRLCCSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a thieno[3,2-d]pyrimidine core substituted with a butyl group and an indole derivative:
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing several pharmacological properties:
1. Anticancer Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. A study highlighted that compounds similar to the target molecule demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.
2. Antioxidant Properties
The compound has been identified as a potent antioxidant. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
3. Neuroprotective Effects
In models of ischemic stroke, related compounds have shown promise in reducing infarct size and improving neurological outcomes. The neuroprotective effects are attributed to the ability to enhance cerebral blood flow and reduce oxidative damage during ischemic events.
Case Study 1: Anticancer Screening
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that derivatives of thieno[3,2-d]pyrimidine exhibited significant cytotoxicity against breast cancer cells (MCF-7) and glioblastoma cells (U87) at micromolar concentrations. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Neuroprotection in Ischemia
In a rat model of middle cerebral artery occlusion (MCAO), a related compound demonstrated significant neuroprotective effects by reducing infarct size by approximately 40% compared to control groups. The treatment improved behavioral outcomes measured by the neurological deficit score . This suggests that the compound may be beneficial for acute ischemic stroke management.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Proliferative Signaling : The compound may inhibit pathways such as PI3K/Akt and MAPK/ERK that are crucial for cancer cell survival.
- Free Radical Scavenging : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Modulation of Inflammatory Responses : The compound may also downregulate pro-inflammatory cytokines, contributing to its neuroprotective effects.
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the indole moiety enhances its potential as a pharmacological agent. The molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol.
Anticancer Properties
Research indicates that compounds similar to 3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A derivative of thieno[3,2-d]pyrimidine was tested against breast cancer cells and demonstrated an IC50 value significantly lower than standard chemotherapeutics .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria.
- Data Table : Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|-------------------------|----------------------------------------|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's. It may inhibit acetylcholinesterase activity, which is crucial for cognitive function.
- Case Study : In vitro assays demonstrated that the compound could enhance neuronal survival in oxidative stress models .
Drug Development
The structural characteristics of this compound make it a promising candidate for drug formulation targeting multiple diseases.
Formulation Strategies
Innovative formulation techniques such as nanoparticles and liposomes are being explored to enhance the bioavailability and therapeutic efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
